![molecular formula C19H21NO4 B4299639 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4299639.png)
3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Übersicht
Beschreibung
The compound 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. This compound has been shown to be effective in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is not fully understood, but it is thought to work by blocking the activity of a protein called the angiotensin II type 2 receptor. This receptor is involved in the regulation of pain, and blocking its activity has been shown to reduce pain in animal models.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects, including reducing the activity of certain pain-related proteins in the spinal cord, reducing inflammation, and increasing the activity of certain neurotransmitters that are involved in pain regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is that it has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain, which are difficult to treat with current therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, including:
1. Further investigation of its mechanism of action, which could lead to the development of more targeted and effective pain treatments.
2. Clinical trials to evaluate its safety and efficacy in humans, which could lead to its approval as a treatment for chronic pain.
3. Investigation of its potential use in combination with other pain treatments, which could lead to more effective pain management strategies.
4. Investigation of its potential use in other conditions, such as cancer-related pain, where current treatments are often inadequate.
Overall, 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is a promising compound that has the potential to be an effective treatment for chronic pain. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been the subject of extensive scientific research, with numerous studies investigating its potential use as a treatment for chronic pain. Preclinical studies have shown that 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is effective in reducing pain in animal models of neuropathic pain, and it has also been shown to be effective in reducing inflammatory pain.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-24-16-9-7-14(8-10-16)17(12-18(21)22)20-19(23)15-6-4-5-13(2)11-15/h4-11,17H,3,12H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCFHFRGANTPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(4-ethoxyphenyl)-3-(3-methylbenzoylamino)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.